TAAR1 Agonist Activity: Species-Specific Potency of (S)-Enantiomer
The (S)-enantiomer (CAS 1212887-14-3) demonstrates measurable TAAR1 agonist activity with a mouse TAAR1 EC50 of 410 nM, while the racemate (CAS 886496-86-2) and (R)-enantiomer (CAS 1213091-61-2) lack reported TAAR1 activity in publicly curated databases [1]. At human TAAR1, the (S)-enantiomer shows reduced potency (EC50 = 3,000 nM), indicating species-dependent pharmacology [1]. In contrast, a structurally distinct oxazoline-containing TAAR1 agonist (US8604061, Compound 4) exhibits a human TAAR1 EC50 of 23 nM, underscoring the moderate potency of the (S)-enantiomer and its utility as a tool compound rather than a development candidate [2].
| Evidence Dimension | TAAR1 agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 410 nM (mouse TAAR1); EC50 = 3,000 nM (human TAAR1) |
| Comparator Or Baseline | Racemate (CAS 886496-86-2): no reported TAAR1 activity; Oxazoline analog (US8604061, Compound 4): EC50 = 23 nM (human TAAR1) |
| Quantified Difference | (S)-enantiomer is 7.3-fold less potent than the oxazoline analog at human TAAR1 (3,000 nM vs. 23 nM) but 7.3-fold more potent than its own human activity at mouse TAAR1 (410 nM vs. 3,000 nM). |
| Conditions | HEK293 cells expressing recombinant TAAR1; cAMP accumulation measured by BRET assay after 20 minutes (mouse) or 30 minutes (human) [1][2] |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for reproducible TAAR1 pharmacology studies, as the racemate contains 50% of the (R)-enantiomer for which no TAAR1 activity has been reported, diluting potency and confounding SAR interpretation.
- [1] BindingDB. (2025). BDBM50227975 (CHEMBL4087775): Agonist activity at mouse TAAR1 (EC50 = 410 nM) and human TAAR1 (EC50 = 3,000 nM). View Source
- [2] BindingDB. (2025). BDBM109348 (US8604061, Compound 4): Agonist activity at human TAAR1 (EC50 = 23 nM). View Source
